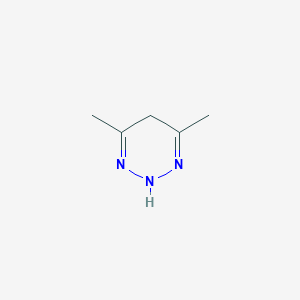![molecular formula C8H8O2 B14434333 Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol CAS No. 77627-60-2](/img/structure/B14434333.png)
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. Its molecular formula is C8H8O2, and it features a fused ring system with two hydroxyl groups at positions 2 and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of benzocyclobutene, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as rhodium complexes .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted bicyclic structures.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their stability and reactivity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
相似化合物的比较
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl groups but shares the bicyclic structure.
1,2-Dihydrobenzocyclobutene: Another related compound with a similar core structure.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds that lack these functional groups.
属性
| 77627-60-2 | |
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC 名称 |
bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4,9-10H,1-2H2 |
InChI 键 |
GFPYPUDPPWWSDF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)



![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)

